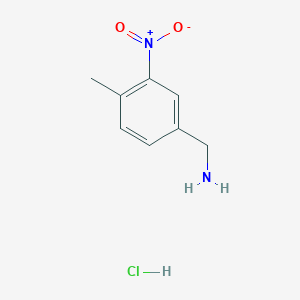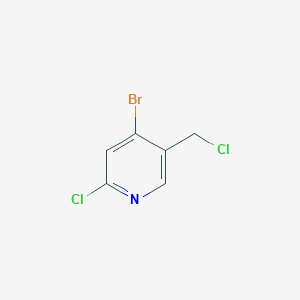
4-Bromo-2-chloro-5-(chloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-(chloromethyl)pyridine is an organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, chlorine, and chloromethyl groups attached to a pyridine ring. This compound is a white crystalline powder that is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 4-Bromo-2-chloro-5-(chloromethyl)pyridine:
Reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride: This method involves the reaction of 2-bromopyridine with chloromethyl chloroformate in the presence of copper chloride as a catalyst.
Reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at 0°C: This method involves the reaction of 4-chloro-2-pyridinecarboxylic acid with tribromomethane at low temperatures.
Reaction of 2-chloropyridine with bromomethane in the presence of a base: This method involves the reaction of 2-chloropyridine with bromomethane in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced to form different reduction products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other oxidizing agents. The reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other reducing agents. The reactions are typically carried out in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can yield different oxidation and reduction products.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-5-(chloromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds and as a precursor for the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-(chloromethyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a catalyst or intermediate in various organic reactions, facilitating the formation of desired products. The specific molecular targets and pathways involved depend on the particular application and the nature of the reaction .
Comparación Con Compuestos Similares
4-Bromo-2-chloro-5-(chloromethyl)pyridine can be compared with other similar compounds such as:
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but lacks the bromine atom.
2-Bromo-5-(bromomethyl)pyridine: Similar in structure but has bromine atoms instead of chlorine.
3,5-Bis(chloromethyl)pyridine: Similar in structure but has two chloromethyl groups instead of one.
These compounds share similar chemical properties and reactivity but differ in their specific applications and the nature of the substituents attached to the pyridine ring.
Propiedades
Fórmula molecular |
C6H4BrCl2N |
|---|---|
Peso molecular |
240.91 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,2H2 |
Clave InChI |
IWTQWJYRLLJTEY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1Cl)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


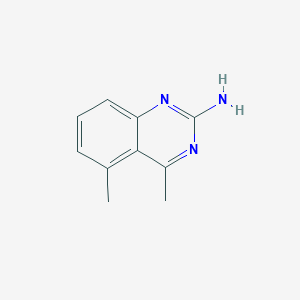

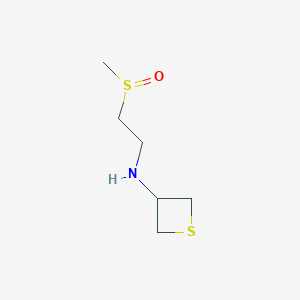
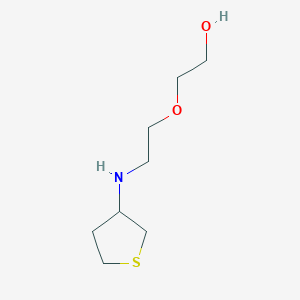
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
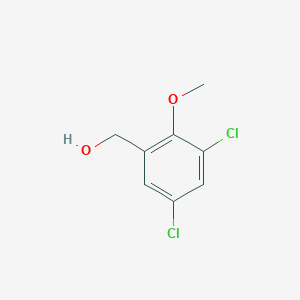
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
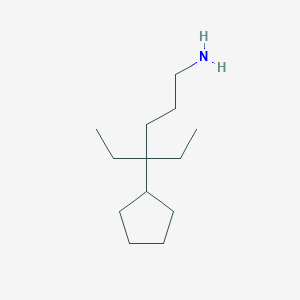
![4-chloro-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13009955.png)
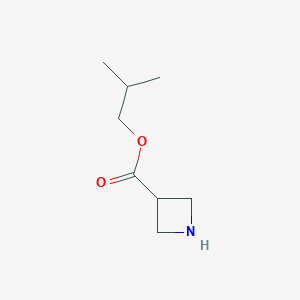

![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
